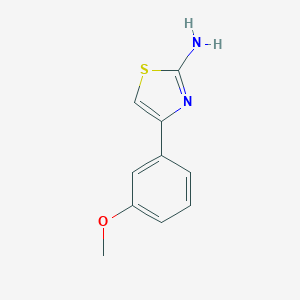

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMMWUVARLSQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352718 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83558-37-6 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[3][4][5] The compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine belongs to this important class. Its structure, featuring a basic amino group and a methoxy-substituted phenyl ring, suggests specific physicochemical characteristics that are critical for its behavior in biological systems. Understanding these properties, such as basicity (pKa) and aqueous solubility, is fundamental for drug design, formulation development, and pharmacokinetic profiling. This document serves as a technical guide to the predicted basic properties of this compound and the experimental methods used for their validation.

Predicted Physicochemical Properties

The core physicochemical properties of this compound are predicted based on its chemical structure. These values are essential for anticipating its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental validation is crucial, these estimations provide a foundational understanding.

| Property | Predicted Value / Characteristic | Rationale / Reference |

| Molecular Formula | C₁₀H₁₀N₂OS | Based on chemical structure. |

| Molecular Weight | 206.27 g/mol | Based on chemical formula. |

| Appearance | Expected to be a crystalline solid. | The parent compound, 2-aminothiazole, is a crystalline solid.[6] |

| pKa (Conjugate Acid) | ~5.0 - 6.0 | The pKa of 2-aminothiazole is 5.3. The 3-methoxyphenyl group's electronic effect is expected to be modest. |

| Aqueous Solubility | Low to moderate. pH-dependent. | Aryl substitution on the 2-aminothiazole core generally decreases water solubility compared to the parent compound.[7] Solubility is expected to increase in acidic conditions due to the protonation of the amino group.[8] |

| LogP (Octanol/Water) | ~2.0 - 3.0 (Calculated) | The presence of the methoxyphenyl group increases lipophilicity compared to 2-aminothiazole. |

Basicity Analysis and Protonation Equilibrium

The basicity of this compound is a critical parameter influencing its solubility, receptor binding, and pharmacokinetic properties. The primary basic center is the exocyclic amino group at the 2-position, although the endocyclic nitrogen can also be protonated.

The methoxy group (-OCH₃) at the meta position of the phenyl ring influences the basicity through its inductive effect. While a methoxy group can donate electron density via resonance, this effect is most pronounced at the ortho and para positions.[9] At the meta position, its electron-withdrawing inductive effect is more dominant, which is expected to slightly decrease the basicity of the amine compared to an unsubstituted phenyl ring, though this effect is generally weak. Electron-donating groups typically increase the basicity of amines by increasing the availability of the lone pair of electrons on the nitrogen atom.[10][11][12]

The protonation equilibrium is fundamental to understanding the compound's behavior in different pH environments, such as the gastrointestinal tract and systemic circulation.

Caption: Protonation equilibrium of this compound.

Experimental Protocols

Accurate determination of the basic properties requires standardized experimental procedures. The following sections detail the methodologies for measuring pKa and thermodynamic solubility.

pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of the compound in solutions of varying pH, the pKa can be determined.[13]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

-

Spectral Scans:

-

Record the full UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated form (BH⁺).

-

Record the spectrum in a highly basic solution (e.g., pH 10) to obtain the spectrum of the neutral base form (B).

-

Identify the analytical wavelengths (λ) where the difference in absorbance between the two forms is maximal.

-

-

Absorbance Measurements: Prepare a series of solutions with a constant concentration of the compound across the range of buffer pH values. Measure the absorbance of each solution at the chosen analytical wavelengths.

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation by plotting pH versus the log of the ratio of the concentrations of the base and conjugate acid forms.[13] The pH at which the concentrations of the ionized and unionized forms are equal corresponds to the pKa.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[14][15] It measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Potential Biological Relevance and Signaling

While the specific biological targets of this compound are not defined, the 2-aminothiazole scaffold is a common feature in many kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation. A common mechanism of action for 2-aminothiazole-based drugs is the competitive inhibition of ATP binding to the kinase active site, thereby blocking downstream signaling.

The diagram below illustrates a generalized signaling pathway where a 2-aminothiazole derivative could act as a kinase inhibitor.

Caption: Hypothetical action of a 2-aminothiazole derivative as a kinase inhibitor.

Conclusion

This compound is a compound of significant interest due to its foundation on the pharmacologically important 2-aminothiazole scaffold. Based on its structure, it is predicted to be a moderately basic compound with limited, pH-dependent aqueous solubility. These foundational properties are critical determinants of its potential as a drug candidate. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its pKa and solubility, which are indispensable steps in the drug discovery and development process. Further investigation into its biological activity is warranted to explore its full therapeutic potential.

References

- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]

- 12. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 13. Virtual Labs [mas-iiith.vlabs.ac.in]

- 14. enamine.net [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, a substituted aminothiazole of interest in medicinal chemistry and drug discovery. Due to the absence of a specific CAS number in publicly accessible databases, this document focuses on the synthesis, predicted physicochemical properties, and potential biological significance of this compound, drawing parallels with its well-documented isomers and related analogues. This guide includes a detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction, tabulated physicochemical data based on its para-isomer, and visualizations of the synthetic workflow.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. The specific substitution pattern on the phenyl and thiazole rings can significantly influence the compound's pharmacological profile. This guide focuses on the meta-methoxy substituted analogue, this compound, providing a foundational resource for researchers interested in its synthesis and potential applications.

Physicochemical Properties

While a specific CAS number for this compound has not been identified in the available literature, its properties can be reliably predicted based on its structural isomer, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (CAS No. 2104-04-3).[1][2][3] The following table summarizes the key physicochemical data.

| Property | Predicted Value | Reference Compound Data (para-isomer) |

| Molecular Formula | C₁₀H₁₀N₂OS | C₁₀H₁₀N₂OS[2][3] |

| Molecular Weight | 206.27 g/mol | 206.27 g/mol [2] |

| Melting Point | Not available | 204-208°C[4] |

| Boiling Point | Not available | 396.7°C at 760 mmHg[4] |

| Density | Not available | 1.259 g/cm³[4] |

| Appearance | Expected to be a solid | Solid[3] |

| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO | Soluble in organic solvents |

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6][7][8][9] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the required precursors are 2-bromo-1-(3-methoxyphenyl)ethanone and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiazoles.

Materials:

-

3-Methoxyacetophenone

-

Bromine

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate

-

Dichloromethane

-

Glacial Acetic Acid

Procedure:

Step 1: Synthesis of 2-bromo-1-(3-methoxyphenyl)ethanone

-

In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1 equivalent) dropwise to the solution while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-bromo-1-(3-methoxyphenyl)ethanone.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Many aminothiazole-containing compounds act as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, it is plausible that this compound could be investigated for its potential as a kinase inhibitor.

The diagram below illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, where a compound like this compound could potentially act.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

While this compound is not extensively cataloged, its synthesis is readily achievable through the well-established Hantzsch thiazole synthesis. Based on the known biological activities of related 2-aminothiazole derivatives, this compound represents a molecule of interest for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides the foundational chemical knowledge to enable researchers to synthesize and explore the therapeutic potential of this and similar compounds.

References

- 1. 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | 2104-04-3 [chemicalbook.com]

- 2. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 4. 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, CAS No. 2104-04-3 - iChemical [ichemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine chemical structure

An In-depth Technical Guide to 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this exact isomer is limited in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogs.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a central 2-aminothiazole ring substituted at the 4-position with a 3-methoxyphenyl group. The 2-aminothiazole scaffold is a significant pharmacophore known to be present in a wide array of biologically active compounds.[1][2][3]

The chemical properties for this compound have been calculated based on its structure, derived from analogs such as 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine.[4]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | Calculated |

| Molecular Weight | 206.27 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Canonical SMILES | COC1=CC(=CC=C1)C2=CSC(=N2)N | Deduced[4] |

| InChI | InChI=1S/C10H10N2OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(11)12-9/h2-6H,1H3,(H2,11,12) | Deduced[4] |

| InChIKey | ZJBLDHOSTNAME-UHFFFAOYSA-N (Example) | Deduced[4] |

Note: InChIKey is an example based on the structure as a specific database entry was not found.

Chemical Structure Visualization

The 2D chemical structure of the molecule is presented below.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[7]

For the synthesis of this compound, the specific precursors are 2-bromo-1-(3-methoxyphenyl)ethanone and thiourea .

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(3-methoxyphenyl)ethanone in a suitable solvent such as ethanol or methanol.[3][5]

-

Addition of Thiourea: Add 1.1 to 1.5 equivalents of thiourea to the solution.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 70 °C or reflux) for a period ranging from 30 minutes to several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[3][5]

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification:

-

Pour the cooled reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrobromic acid byproduct and facilitate precipitation.[5]

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake with water to remove any inorganic salts, followed by a cold, non-polar solvent like diethyl ether to remove unreacted starting material.

-

-

Drying: Dry the purified solid product in a desiccator or a vacuum oven to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, including the positions of the methoxy group and the protons on the phenyl and thiazole rings.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine group, C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-O-C stretch of the methoxy group.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including:

The structural similarity of the title compound to other biologically active molecules suggests its potential as a building block for the development of novel therapeutic agents. For instance, various N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin polymerization inhibitors for cancer therapy.[8]

No specific signaling pathway has been elucidated for this compound in the reviewed literature.

Workflow Visualization

The general workflow for the synthesis and isolation of this compound via the Hantzsch reaction is depicted below.

Caption: General workflow for Hantzsch synthesis of the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine | C10H9BrN2OS | CID 1277711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 10. tandfonline.com [tandfonline.com]

In-depth Technical Guide: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

A comprehensive overview of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, including its chemical properties, synthesis, and biological significance.

IUPAC Name: this compound

CAS Number: 83558-37-6

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

Introduction

This compound is a heterocyclic compound belonging to the aminothiazole class. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The structure, featuring a thiazole ring substituted with a 3-methoxyphenyl group and an amino group, provides a versatile scaffold for the development of novel therapeutic agents. While this specific isomer has been synthesized and is commercially available, the body of published research is less extensive compared to its structural isomer, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This guide aims to consolidate the available technical information on this compound and provide a framework for its synthesis and potential applications based on related structures.

Chemical Properties and Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from its 4-methoxy isomer, the following properties can be predicted.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 83558-37-6 | |

| Molecular Formula | C10H10N2OS | |

| Molecular Weight | 206.3 g/mol | |

| Purity | ≥98% (Commercially available) | |

| Storage | Room temperature |

Synthesis

For the synthesis of this compound, the logical precursors would be 2-bromo-1-(3-methoxyphenyl)ethan-1-one and thiourea.

General Experimental Protocol (Hantzsch Thiazole Synthesis)

-

Preparation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one: 3'-Methoxyacetophenone is subjected to bromination using a suitable brominating agent, such as bromine in a suitable solvent like methanol or acetic acid, to yield the α-bromoketone.

-

Cyclization Reaction: The resulting 2-bromo-1-(3-methoxyphenyl)ethan-1-one is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is often precipitated by adding a base, such as ammonia or sodium bicarbonate, to neutralize the hydrobromide salt formed. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Logical Synthesis Workflow

The Core Mechanism of Action of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(3-methoxyphenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, including clinically approved drugs.[1][2] While direct and extensive research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader family of 2-aminothiazole derivatives has been evaluated for a range of therapeutic activities. This technical guide synthesizes the current understanding of the potential mechanisms of action for this compound, drawing upon established findings for structurally related molecules. The primary putative mechanisms discussed herein include anticancer activity through the inhibition of tubulin polymerization and protein kinases, as well as potential as a monoamine oxidase (MAO) inhibitor. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for the evaluation of these activities.

Putative Anticancer Mechanism of Action

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a variety of human cancer cell lines.[1][3] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[4]

Inhibition of Tubulin Polymerization

A prominent mechanism of action for many anticancer compounds, including derivatives of 2-aminothiazole, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[7] By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.[5]

Caption: Putative signaling pathway of tubulin polymerization inhibition.

The following table summarizes the in vitro antiproliferative activity of various 2-aminothiazole derivatives, highlighting their potency against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric) | 0.36 µM | [5] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | A549 (Lung) | 0.86 µM | [5] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | HT-29 (Colon) | 0.52 µM | [5] |

| Compound 10 (a 2-amino-4-phenylthiazole derivative) | HT29 (Colon) | 2.01 µM | [3] |

| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [8] |

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.[7][9]

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL porcine tubulin) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA pH 6.9, 1 mM GTP, 15% glycerol).[10]

-

Prepare stock solutions of the test compound (this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in DMSO.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.[11]

-

Add the tubulin solution to the wells of the pre-warmed plate.

-

Add the test and control compounds to the respective wells. A vehicle control (DMSO) should also be included.

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.[11]

-

Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).[10]

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

The inhibitory or enhancing effect of the test compound can be determined by comparing its curve to that of the controls.

-

Kinase Inhibition

The 2-aminothiazole scaffold is a key component of several approved kinase inhibitors, such as dasatinib.[1][12] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of cancer, making them attractive therapeutic targets.[13]

Caption: General signaling pathway of kinase inhibition.

The following table presents the inhibitory activity of a known 2-aminothiazole-based kinase inhibitor.

| Compound | Kinase Target | IC50 Value (nM) | Reference |

| Dasatinib | Src Family Kinases | <1 | [12] |

This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[13]

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Prepare solutions of the kinase of interest, a suitable substrate peptide, and ATP.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted test compound or vehicle control.

-

Add the kinase to each well and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to generate a luminescent signal.[13]

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

-

Putative Monoamine Oxidase (MAO) Inhibition

Some derivatives of 2-aminothiazole have been investigated as inhibitors of monoamine oxidases (MAO), particularly MAO-B.[14][15] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters.[16] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Caption: Putative mechanism of MAO-B inhibition.

The following table shows the inhibitory activity of a representative 2-aminothiazole derivative against MAO-A and MAO-B.

| Compound | Target | IC50 Value (µM) | Reference |

| MAO-B-IN-30 | MAO-B | 0.082 | [16] |

| MAO-B-IN-30 | MAO-A | 19.176 | [16] |

This assay measures the hydrogen peroxide (H2O2) produced during the MAO-B catalyzed oxidation of a substrate.[16]

-

Reagent Preparation:

-

Prepare an MAO-B assay buffer.

-

Prepare solutions of recombinant human MAO-B enzyme, an MAO-B substrate (e.g., kynuramine), a fluorescent probe, and a developer.

-

Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., selegiline).

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted test compound, positive control, or vehicle control.

-

Add the MAO-B enzyme solution to each well and incubate.

-

Initiate the reaction by adding the substrate solution containing the fluorescent probe and developer.

-

Incubate the plate at 37°C.

-

-

Data Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode.[16]

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

While specific experimental data on the mechanism of action of this compound is limited, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for postulating its potential biological activities. The most probable mechanisms of action, based on evidence from structurally similar compounds, are related to anticancer effects through the inhibition of tubulin polymerization and protein kinase activity, as well as potential neuroprotective effects via MAO-B inhibition. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these putative mechanisms for this compound and other novel derivatives, thereby facilitating future drug discovery and development efforts. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this specific compound.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. This technical guide focuses on the therapeutic potential of a specific derivative, 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine , and its related analogues. Drawing from existing research on this compound and structurally similar molecules, this document explores its established anti-inflammatory and antioxidant activities and extrapolates to other plausible therapeutic targets, including tubulin, monoamine oxidase B (MAO-B), and p38 MAP kinase. This guide provides a comprehensive overview of the scientific rationale for these targets, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold in drug design. The 4-aryl-1,3-thiazol-2-amine core, in particular, has been the subject of extensive investigation, revealing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide specifically delves into the potential of this compound, a compound for which anti-inflammatory and antioxidant properties have been experimentally demonstrated. By examining the structure-activity relationships of related compounds, we can identify and rationalize additional high-value therapeutic targets.

Known Biological Activities and Potential Therapeutic Targets

Anti-inflammatory and Antioxidant Activity

Research has demonstrated that this compound and its derivatives possess anti-inflammatory and antioxidant properties. A study involving the synthesis of this compound, along with its N-(4-nitrobenzylidene) and N-(4-nitrobenzoyl) derivatives, confirmed these activities. The anti-inflammatory effects were evaluated using the carrageenan-induced rat hind paw edema model, a standard in vivo assay for acute inflammation.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives

| Compound | Structure | Maximum Edema Inhibition (%) |

| A | 4-(3-methoxyphenyl)thiazol-2-amine | - |

| A1 | (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine | 75.3 |

| A2 | N-[4-(3-methoxyphenyl)thiazole-2-yl]-4-nitrobenzamide | 68.2 |

| Nimesulide | Standard Drug | 78.6 |

Data extracted from a study on the anti-inflammatory and antioxidant activities of these compounds. The study did not provide specific quantitative data for the parent compound 'A' but demonstrated the significant activity of its derivatives 'A1' and 'A2'[1].

The antioxidant potential was also assessed through various in vitro assays, including DPPH radical scavenging and nitric oxide scavenging activities, with the derivatives showing the most potent effects[1].

Potential Therapeutic Target: Tubulin (Anticancer)

Numerous studies have identified N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of tubulin polymerization, a validated target for anticancer drug development. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. For instance, the structurally related compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited potent antiproliferative activity with IC50 values in the sub-micromolar range against several human cancer cell lines[2]. Given the structural similarity, this compound is a strong candidate for evaluation as a tubulin polymerization inhibitor.

Table 2: Antiproliferative Activity of a Structurally Related Tubulin Inhibitor

| Compound | Cancer Cell Line | IC50 (μM) |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (gastric) | 0.36 |

| MGC-803 (gastric) | 0.42 | |

| Bcap-37 (breast) | 0.86 |

Data for a structurally related compound, not this compound[2].

Potential Therapeutic Target: p38 MAP Kinase (Anti-inflammatory)

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is a well-established strategy for the treatment of inflammatory diseases. A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase, effectively blocking the release of TNF-α. This precedent strongly suggests that this compound could exert its observed anti-inflammatory effects through the inhibition of this pathway.

Potential Therapeutic Target: Monoamine Oxidase B (MAO-B) (Neuroprotection)

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of neurotransmitters, including dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to help preserve dopamine levels in the brain. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and identified as selective and reversible inhibitors of human MAO-B. The 4-phenyl-thiazole core is a key pharmacophoric feature for this activity. This suggests that this compound could be a candidate for development as a neuroprotective agent, particularly given the link between neuroinflammation and neurodegeneration.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized Hantzsch thiazole synthesis, a common method for preparing this class of compounds.

Workflow for the Synthesis of this compound

Caption: General workflow for the Hantzsch synthesis of the target compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, combine 1-(3-methoxyphenyl)ethanone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

-

Heating: Heat the mixture in a water bath at approximately 70°C with occasional stirring for 8 hours[1].

-

Solvent Removal: After cooling, evaporate the solvent under reduced pressure.

-

Purification:

-

Triturate the solid residue with diethyl ether to remove unreacted acetophenone.

-

Wash the resulting solid with a 5% aqueous sodium thiosulphate solution to remove excess iodine, followed by a water wash[1].

-

Dissolve the product in hot water and then precipitate the free base by adding an ammonia solution[1].

-

-

Final Product: Collect the precipitate by filtration and recrystallize from ethanol to obtain pure this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

-

Reagents: Purified tubulin (>99%), G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, glycerol, and the test compound dissolved in DMSO.

-

Preparation: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol and 1 mM GTP.

-

Assay:

-

Aliquot the tubulin solution into a pre-warmed 96-well plate.

-

Add serial dilutions of the test compound or a vehicle control (DMSO) to the wells.

-

Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.

-

-

Data Collection: Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The polymerization of tubulin into microtubules causes light scattering, leading to an increase in turbidity.

-

Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.

p38 MAP Kinase Inhibition Assay

This is a general protocol for a non-radioactive, immunoprecipitation-based kinase assay.

Methodology:

-

Cell Lysis: Prepare cell lysates from cells stimulated to activate the p38 MAP kinase pathway (e.g., with UV radiation or inflammatory cytokines).

-

Immunoprecipitation: Immunoprecipitate active, phosphorylated p38 MAP kinase from the lysates using an immobilized anti-phospho-p38 MAPK antibody.

-

Kinase Reaction:

-

Wash the immunoprecipitated beads with kinase buffer.

-

Resuspend the beads in kinase buffer supplemented with ATP and a specific substrate for p38, such as ATF-2 fusion protein.

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection: Terminate the reaction and detect the phosphorylation of the substrate (e.g., phospho-ATF-2) by Western blotting using a phospho-specific antibody.

-

Analysis: Quantify the band intensity to determine the extent of kinase inhibition and calculate the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This is a fluorometric assay based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.

Methodology:

-

Reagents: MAO-B enzyme, a suitable substrate (e.g., tyramine), a fluorescent probe (e.g., GenieRed Probe), a developer, and an inhibitor control (e.g., selegiline).

-

Assay Setup: In a 96-well black plate, add the test inhibitor at various concentrations, the inhibitor control, and a vehicle control to their respective wells.

-

Enzyme Addition: Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add a substrate solution containing the MAO-B substrate, developer, and fluorescent probe to each well to start the reaction.

-

Measurement: Measure the fluorescence intensity over time using a multi-well spectrophotometer. The rate of the reaction is proportional to the MAO-B activity.

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in inflammation. The inhibition of this pathway is a plausible mechanism of action for the anti-inflammatory effects of this compound.

Diagram of the p38 MAP Kinase Signaling Pathway

Caption: Potential inhibition of the p38 MAP kinase pathway by the compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Its demonstrated anti-inflammatory and antioxidant activities provide a solid foundation for further investigation. Based on the extensive research into structurally related 4-aryl-1,3-thiazol-2-amines, key potential therapeutic targets include tubulin, p38 MAP kinase, and monoamine oxidase B. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the mechanism of action and full therapeutic potential of this compound and its derivatives. Future studies should focus on generating quantitative data for this compound against these proposed targets to validate its multi-target potential.

References

The Discovery and Profile of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the heterocyclic compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a 3-methoxyphenyl substituent at the 4-position presents a unique pharmacological profile. This document details established synthetic protocols, summarizes quantitative biological data from closely related analogues, and outlines potential mechanisms of action, offering a foundational resource for researchers engaged in drug discovery and development.

Introduction

Thiazole derivatives are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1] The 2-aminothiazole moiety, in particular, is a key pharmacophore found in numerous therapeutic agents. The strategic placement of various substituents on the thiazole ring allows for the fine-tuning of pharmacological activity. This guide focuses on this compound, a specific analogue whose discovery is rooted in the systematic exploration of structure-activity relationships (SAR) within this chemical class. The presence of the methoxy group at the meta position of the phenyl ring is of significant interest, as this substitution pattern is known to influence metabolic stability, receptor binding affinity, and overall therapeutic efficacy.

Synthesis and Characterization

The primary route for the synthesis of 4-aryl-1,3-thiazol-2-amines is the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the target compound, this involves the reaction of 2-bromo-1-(3-methoxyphenyl)ethanone with thiourea.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 3-methoxyacetophenone. The first step is the α-bromination of the ketone, followed by the cyclocondensation with thiourea to form the final thiazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established methods for synthesizing structurally similar 4-aryl-2-aminothiazoles.

Materials:

-

2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of thiourea (1.1 eq) in anhydrous ethanol is added to a stirred solution of 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) in a separate portion of anhydrous ethanol.

-

The reaction mixture is heated to reflux (approximately 78°C) and stirred for 45-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Saturated aqueous NaHCO₃ solution is added to the mixture to basify it to a pH of 8-9.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography (FCC) to afford the pure this compound.

Physicochemical & Spectral Data

While specific experimental data for the 3-methoxy isomer is not widely published, data for the closely related 4-methoxy isomer provides a useful reference point.

| Property | Data (for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine) | Reference |

| Molecular Formula | C₁₀H₁₀N₂OS | [2][3] |

| Molecular Weight | 206.26 g/mol | [2] |

| Melting Point | 204-207 °C | [2] |

| Appearance | Solid | [2] |

| ¹H NMR (Predicted) | δ 7.71 (m, 2H), 6.92 (t, 2H), 6.60 (s, 1H), 4.95 (s, 2H), 3.85 (s, 3H) | - |

| ¹³C NMR (Predicted) | δ 168.1, 159.4, 150.5, 127.8, 127.5, 114.2, 107.2, 55.3 | - |

Note: NMR data is predicted and may vary from experimental values. Data for the 4-methoxy isomer is provided for comparison.

Biological Activity and Potential Therapeutic Applications

Derivatives of 2-aminothiazole are known to possess a wide array of pharmacological activities. The introduction of the 3-methoxyphenyl group can modulate these activities, potentially enhancing potency or selectivity for specific biological targets.

Anticancer Activity

Many thiazole derivatives are investigated for their antiproliferative effects. Studies on related compounds suggest that this compound could act as an inhibitor of key proteins involved in cell proliferation and survival.

-

Tubulin Polymerization Inhibition: A series of N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3-methoxyphenyl moiety could favorably interact with this binding site.[4]

-

Kinase Inhibition: The 2-aminothiazole core is a common scaffold in kinase inhibitors. Depending on further substitution, these compounds can target various kinases involved in cancer signaling pathways.

Caption: Potential mechanism of anticancer action via tubulin polymerization inhibition.

Monoamine Oxidase (MAO) Inhibition

Research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has shown selective and reversible inhibition of human monoamine oxidase B (hMAO-B).[5][6] The presence of a substituted phenyl ring at the meta position was identified as a crucial feature for this activity.[6] Given the structural similarity, this compound warrants investigation as a potential MAO inhibitor for the treatment of neurodegenerative disorders like Parkinson's disease.

Anti-inflammatory and Antibacterial Activity

Thiazole derivatives have also been explored as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[7] Additionally, various 2-aminothiazole compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Quantitative Biological Data of Analogues

While specific quantitative data for this compound is limited in publicly accessible literature, data from closely related analogues highlight the potential potency of this chemical class.

| Compound / Analogue | Target / Cell Line | Assay | IC₅₀ (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric Cancer) | Antiproliferative (MTT) | 0.36 | [4] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | MGC-803 (Gastric Cancer) | Antiproliferative (MTT) | 0.86 | [4] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Bcap-37 (Breast Cancer) | Antiproliferative (MTT) | 0.52 | [4] |

| [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine | HL-60 (Leukemia) | Antiproliferative (MTT) | 7.5 (µg/mL) | [9] |

| [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine | Jurkat (Leukemia) | Antiproliferative (MTT) | 8.9 (µg/mL) | [9] |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative (Compound 11 ) | hMAO-B | Enzyme Inhibition | 0.079 | [5] |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative (Compound 12 ) | hMAO-B | Enzyme Inhibition | 0.091 | [5] |

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and proven therapeutic potential. Based on robust data from structurally related analogues, this compound is a promising candidate for investigation in several key areas of drug discovery, most notably oncology and neuropharmacology. The established Hantzsch synthesis provides a reliable and scalable route for its preparation, enabling further exploration of its biological profile. Future research should focus on the direct biological evaluation of this compound to confirm its activity as an antiproliferative agent, a monoamine oxidase inhibitor, or an anti-inflammatory compound, thereby validating the therapeutic promise suggested by its chemical structure.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 3. PubChemLite - 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (C10H10N2OS) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 9. library.dmed.org.ua [library.dmed.org.ua]

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine literature review

An In-Depth Technical Guide on 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and Its Derivatives

Introduction

The 1,3-thiazole nucleus, particularly the 2-aminothiazole scaffold, is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] This heterocyclic motif serves as a versatile pharmacophore, conferring a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Within this class, 4-aryl-1,3-thiazol-2-amine derivatives have attracted significant attention. The specific compound, this compound, and its related analogs are subjects of ongoing research, particularly for their potential as anticancer agents that target cellular machinery essential for tumor growth. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic potential of this chemical core, with a focus on its role in drug discovery and development.

Synthesis and Chemical Properties

The primary synthetic route to 4-aryl-1,3-thiazol-2-amines is the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.[4] Variations in catalysts, solvents, and heating methods (including conventional reflux, microwave irradiation, and the use of heterogeneous catalysts) have been developed to optimize reaction times and yields.[4][5]

General Synthetic Workflow

The synthesis begins with the bromination of a substituted acetophenone to yield an α-bromoacetophenone. This intermediate is then reacted with thiourea in a suitable solvent like ethanol, followed by refluxing, to induce cyclization and form the desired 2-amino-4-arylthiazole.

Caption: General Hantzsch synthesis for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine (Analog Synthesis) [6] This protocol for a closely related analog illustrates the general procedure.

-

Bromination of Acetophenone: To a stirred solution of 1-(3,4,5-trimethoxyphenyl)ethan-1-one (11.89 mmol) in anhydrous diethyl ether (30 mL), bromine (14.27 mmol) was added dropwise at 0 °C. The reaction was stirred for approximately 2.5 hours.

-

Cyclization with Thiourea: A solution of thiourea (5.230 mmol) in ethanol (5 mL) was added to a stirred solution of the resulting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (4.358 mmol) in ethanol (10 mL).

-

Reaction and Work-up: The mixture was refluxed at 78 °C for 45 minutes. After completion, saturated aqueous sodium bicarbonate (NaHCO₃) was added to basify the mixture (pH 8-9). The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over sodium sulfate (Na₂SO₄), and filtered to yield the product.

Biological Activities and Therapeutic Potential

Derivatives of the 4-aryl-1,3-thiazol-2-amine scaffold exhibit a remarkable range of biological activities. The substitution pattern on the aryl ring at position C4 and on the amino group at C2 is critical for determining the specific activity and potency.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold, with many derivatives identified as potent tubulin polymerization inhibitors.[7][8] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

The 3,4,5-trimethoxyphenyl moiety, a common feature in many potent tubulin inhibitors like combretastatin A-4, has been successfully incorporated into the 4-arylthiazole scaffold to enhance antiproliferative activity.[6][8] While direct data for the 3-methoxyphenyl derivative is less common in the provided literature, analogs with 4-methoxy and 3,4,5-trimethoxy substitutions show potent activity, suggesting the 3-methoxy variant is a promising candidate for investigation.

Table 1: Antiproliferative Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives

| Compound | Aromatic Ring Substituent (C4) | 2-Amino Group Substituent (N2) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 10s | 4-Methoxyphenyl | 2,4-Dimethoxyphenyl | SGC-7901 | 0.36 | [8] |

| MGC-803 | 0.44 | [8] | |||

| BGC-823 | 0.86 | [8] | |||

| ATCAA-1 | Phenyl (in Thiazolidine) | Hexadecylamide (at C4) | CCRF-CEM (Leukemia) | 0.124 | [9] |

| | | | NCI-H522 (Lung) | 3.81 |[9] |

Mechanism of Action: Tubulin Inhibition

The binding of these thiazole derivatives to the colchicine site on tubulin prevents its polymerization into microtubules. This disruption of the microtubule cytoskeleton is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Protocol 2: In Vitro Anticancer Screening (MTT Assay) [6] This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial and Anti-parasitic Activity

The 2-amino-4-arylthiazole scaffold has also been explored for its activity against various pathogens.

-

Anti-giardial Activity: Certain N-substituted derivatives have shown high potency against Giardia intestinalis, with some compounds being more effective than the standard drug, metronidazole.[5]

-

Antimycobacterial and Antiplasmodial Activity: Derivatives with a 2-pyridyl ring at the C4 position and a substituted phenyl ring at the 2-amino position have demonstrated activity against Mycobacterium tuberculosis and Plasmodium falciparum.[10]

-

Antibacterial Activity: When coated on magnetic nanoparticles, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole displayed activity against E. coli and S. aureus.[11]

Table 2: Anti-giardial Activity of 2-Amino-4-arylthiazole Derivatives [5]

| Compound | Scaffold | IC₅₀ (µM) |

|---|---|---|

| 6e | N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide | 0.39 |

| 6b | N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide | 0.87 |

| Metronidazole | (Standard Drug) | >1.0 |

Other Biological Activities

The versatility of the 2-aminothiazole core extends to other therapeutic areas:

-

Cholinesterase Inhibition: Some 1,3-thiazole derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12]

-

Potassium Channel Activation: A derivative, (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277), was identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel, a target for cardiac arrhythmias.[13]

-

MAO-B Inhibition: 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B), which is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.[14][15]

Conclusion

The this compound core is part of a privileged class of scaffolds in medicinal chemistry. The extensive research into 4-aryl-1,3-thiazol-2-amine derivatives reveals their significant potential, particularly as anticancer agents acting through tubulin inhibition. The synthetic accessibility via the Hantzsch reaction allows for extensive structural modifications, enabling fine-tuning of activity and selectivity. While much of the potent activity is reported for analogs with 4-methoxy or 3,4,5-trimethoxy substitutions, the foundational principles of their mechanism and the established structure-activity relationships strongly support the therapeutic potential of the 3-methoxyphenyl derivative. Future research should focus on the direct synthesis and evaluation of this specific compound and its N-substituted derivatives across various biological assays, leveraging the established protocols to explore its full potential in drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 12. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 13. Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2-Aminothiazole Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs. Its synthetic tractability and ability to interact with a diverse range of biological targets have established it as a cornerstone in modern medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, and neurology.

Synthesis of 2-Aminothiazole Derivatives

The most prominent and widely utilized method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1][2][3] This versatile one-pot reaction involves the condensation of an α-haloketone with a thiourea or its derivatives.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 4-aryl-2-aminothiazole derivative.

Materials:

-

Substituted acetophenone

-

Thiourea

-

Copper(II) bromide (CuBr₂)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

α-Bromination (in situ): In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and copper(II) bromide (2.0 mmol) in ethyl acetate (10 mL). Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After completion of the bromination, add thiourea (1.2 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture. Continue to reflux for an additional 3-5 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid precipitate and wash it with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aminothiazole derivative.

Experimental Workflow for Synthesis:

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Therapeutic Applications and Biological Activity

2-Aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in various therapeutic areas.

Anticancer Activity

The 2-aminothiazole moiety is a key pharmacophore in several potent anticancer agents, most notably the multi-targeted kinase inhibitor Dasatinib .[4] These derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]

Quantitative Data: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Dasatinib | K562 (Chronic Myeloid Leukemia) | < 1 | [5] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [5] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20) | H1299 (Lung Cancer) | 4.89 | [5] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20) | SHG-44 (Glioma) | 4.03 | [5] |

| 2,4-disubstituted thiazole amide (28) | HT29 (Colon Cancer) | 0.63 | [5] |

| Thiazole derivative (23) | HepG2 (Liver Cancer) | 0.51 (mM) | [5] |

| Thiazole derivative (24) | PC12 (Pheochromocytoma) | 0.298 (mM) | [5] |

Mechanism of Action: Dasatinib in Chronic Myeloid Leukemia (CML)

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of CML cells.[6][7] It also inhibits other kinases involved in tumor progression, such as the SRC family kinases.[7]

Caption: Simplified signaling pathway of Dasatinib's mechanism of action in CML.

Antimicrobial Activity

2-Aminothiazole derivatives have emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [9] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [9] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [8][9] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [8][9] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [9] |

| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [9] |

| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [9] |

Neurological Applications

A notable example of a 2-aminothiazole derivative with neurological applications is Pramipexole , a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[10][11]

Mechanism of Action: Pramipexole

Pramipexole acts as an agonist at dopamine D2 and D3 receptors in the brain, with a higher affinity for the D3 subtype.[11][12] In Parkinson's disease, where there is a deficiency of dopamine, pramipexole stimulates these receptors, thereby mimicking the effects of dopamine and alleviating motor symptoms.[10]

Caption: Pramipexole's mechanism as a dopamine receptor agonist.

Key Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16][17][18]

Protocol (Broth Microdilution):

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial twofold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Biological Evaluation:

Caption: General workflow for the biological evaluation of 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its presence in a range of clinically successful drugs and numerous investigational agents highlights its importance. The synthetic accessibility, coupled with the potential for diverse biological activities, ensures that 2-aminothiazole derivatives will remain a focal point for medicinal chemists and drug development professionals in the quest for novel therapeutics. This guide provides a foundational understanding of the key aspects of 2-aminothiazole chemistry and biology, intended to aid researchers in this exciting and productive area of research.